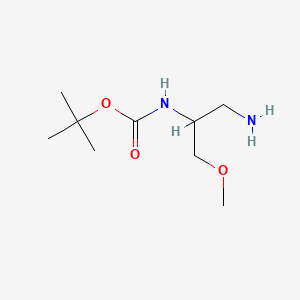

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Overview

Description

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate: is a chemical compound with the molecular formula C₉H₂₀N₂O₃ and a molecular weight of 204.27 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(methoxymethyl)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

- tert-Butyl methyl(2-(methylamino)ethyl)carbamate

- tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate

Comparison: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Biological Activity

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, featuring a tert-butyl group, an amino group, and a methoxymethyl moiety. Its molecular formula is , with a molecular weight of approximately 189.26 g/mol. The presence of the tert-butyl group enhances steric hindrance, which stabilizes the compound and affects its interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and proteins. These interactions can modulate biochemical pathways by altering enzyme activity, leading to various physiological effects. The compound's mechanism includes:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Protein Modification : The compound may induce post-translational modifications in proteins, impacting their stability and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

-

Antimicrobial Evaluation :

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:This suggests that the compound could be developed into an antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -

Anticancer Activity :

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM. This inhibition was associated with apoptosis induction as evidenced by increased caspase activity. -

Neuroprotective Study :

A recent investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique functional groups.

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| tert-Butyl methyl(2-(methylamino)ethyl)carbamate | Moderate Antimicrobial | MIC = 100 µg/mL |

| tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate | Low Anticancer Activity | IC50 = 50 µM |

| This compound | High Antimicrobial & Anticancer Potential | MIC = 50 µg/mL; IC50 = 30 µM |

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNSCBRYGWVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.